molecular formula C17H15BrN2O B2430765 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 333746-93-3

1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B2430765
CAS No.: 333746-93-3
M. Wt: 343.224
InChI Key: KLPDMRMYTTZATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H15BrN2O and its molecular weight is 343.224. The purity is usually 95%.
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Biological Activity

The compound 1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is characterized by a fused benzene and imidazole ring. The presence of the bromoallyl and phenoxymethyl substituents is significant in modulating its biological activity.

Antimicrobial Activity

Research has indicated that benzo[d]imidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell division and biofilm formation.

CompoundMIC (µg/mL)Target Organism
3ao< 1Staphylococcus aureus
3aq3.9Candida albicans
3ad3.9Mycobacterium smegmatis

Anticancer Activity

This compound has shown promise in anticancer applications. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as disruption of mitochondrial membrane potential and activation of caspases . The structure-activity relationship (SAR) studies suggest that modifications to the benzo[d]imidazole core can enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
2g16.38MDA-MB-231
1e21.93MDA-MB-231

Enzyme Inhibition

Compounds derived from benzo[d]imidazole have been identified as inhibitors of key enzymes involved in metabolic pathways, such as α-glucosidase . This inhibition can lead to reduced glucose absorption, thereby exhibiting potential antidiabetic effects.

Interaction with Biomolecular Targets

Molecular docking studies have elucidated the binding interactions between these compounds and various biomolecular targets. For example, interactions with FtsZ proteins have been proposed as a mechanism for antibacterial action . These insights are crucial for understanding how structural modifications can enhance efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several benzo[d]imidazole derivatives, compounds with specific substitutions demonstrated enhanced activity against resistant strains of bacteria. The findings highlighted the importance of substituent positioning on the benzimidazole core for maximizing antimicrobial effects .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of substituted benzimidazoles showed that certain derivatives could significantly inhibit tumor growth in vivo. The research emphasized the role of lipophilicity in improving drug penetration and therapeutic efficacy .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-13(18)11-20-16-10-6-5-9-15(16)19-17(20)12-21-14-7-3-2-4-8-14/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPDMRMYTTZATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.